

Physicochemical properties and structure of Thiophene-2-acetamide

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Compound of Interest

Compound Name: *Thiophene-2-acetamide*

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Thiophene-2-acetamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-2-acetamide, a heterocyclic organic compound, serves as a versatile scaffold in medicinal chemistry and drug discovery. Its unique structural features, combining a thiophene ring with an acetamide functional group, impart a range of physicochemical properties that make it an attractive starting point for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the physicochemical properties, structure, synthesis, and potential biological activities of **Thiophene-2-acetamide**. Detailed experimental protocols for its characterization and evaluation are also presented to facilitate further research and development.

Physicochemical and Structural Properties

Thiophene-2-acetamide is a white to off-white solid at room temperature.^[1] Its chemical structure and key physicochemical properties are summarized in the tables below.

Chemical Identifiers

Identifier	Value
IUPAC Name	2-(thiophen-2-yl)acetamide
CAS Number	4461-29-4
Molecular Formula	C ₆ H ₇ NOS
Molecular Weight	141.19 g/mol
InChI Key	UUPZTFTUZUQRQT-UHFFFAOYSA-N
SMILES	C1=CSC(=C1)CC(=O)N

Physicochemical Data

Property	Value	Reference
Melting Point	145-147 °C	[2][3]
Boiling Point	327.0 ± 25.0 °C (Predicted)	[1][3]
Density	1.254 ± 0.06 g/cm ³ (Predicted)	[1][2]
Solubility	Slightly soluble in Chloroform and Methanol	[3]
pKa	16.15 ± 0.40 (Predicted)	[1][3]
XLogP3	1.47620	[2]
Topological Polar Surface Area	71.3 Å ²	[2]

Structural Visualization

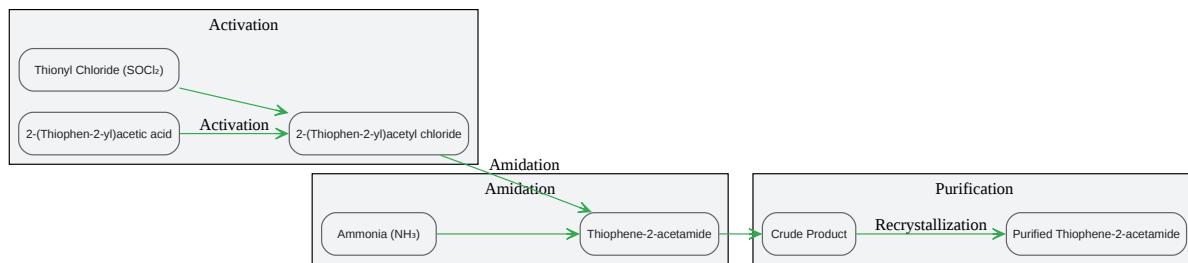
The molecular structure of **Thiophene-2-acetamide** consists of a central thiophene ring linked to an acetamide group via a methylene bridge.

Caption: Molecular structure of **Thiophene-2-acetamide**.

Synthesis and Characterization

Thiophene-2-acetamide can be synthesized from 2-(thiophen-2-yl)acetic acid. A common laboratory-scale synthesis involves the activation of the carboxylic acid to an acyl chloride, followed by amidation.

General Synthesis Workflow



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Caption: General synthesis workflow for **Thiophene-2-acetamide**.

Experimental Protocols

This protocol is adapted from the synthesis of related N-substituted **thiophene-2-acetamides**.

- Activation of 2-(Thiophen-2-yl)acetic acid: In a round-bottom flask, dissolve 2-(thiophen-2-yl)acetic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-(thiophen-2-yl)acetyl chloride.
- Amidation: Dissolve the crude 2-(thiophen-2-yl)acetyl chloride in a suitable anhydrous solvent (e.g., tetrahydrofuran). Cool the solution in an ice bath and slowly bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.

- **Work-up and Purification:** After the reaction is complete, quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from water or an appropriate solvent system to yield pure **Thiophene-2-acetamide**.^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **Thiophene-2-acetamide** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean NMR tube.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
- **Expected ^1H NMR Data (in CDCl_3):** A singlet for the amide protons (NH_2), a singlet for the methylene protons (- CH_2 -), and multiplets for the thiophene ring protons.^[4]
- **Expected ^{13}C NMR Data (in CDCl_3):** Resonances for the carbonyl carbon, the methylene carbon, and the four carbons of the thiophene ring.^[4]

Infrared (IR) Spectroscopy

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of **Thiophene-2-acetamide** with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum from a thin film of the sample between salt plates.
- **Data Acquisition:** Record the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm^{-1} .
- **Expected Characteristic Peaks:** Absorption bands corresponding to N-H stretching (around 3100-3500 cm^{-1}), C=O stretching (amide I band, around 1650 cm^{-1}), and N-H bending (amide II band, around 1600 cm^{-1}).

Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of **Thiophene-2-acetamide** in a suitable volatile solvent (e.g., methanol or acetonitrile).

- Data Acquisition: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
- Expected Result: The mass spectrum should show a molecular ion peak $[M]^+$ or $[M+H]^+$ corresponding to the molecular weight of **Thiophene-2-acetamide** (141.19 g/mol).

Biological Activity and Potential Mechanism of Action

Thiophene-2-acetamide and its derivatives have been investigated for a range of biological activities, including antioxidant, antimicrobial, and anticancer properties.^[4] The thiophene ring is a well-known pharmacophore that can interact with various biological targets.

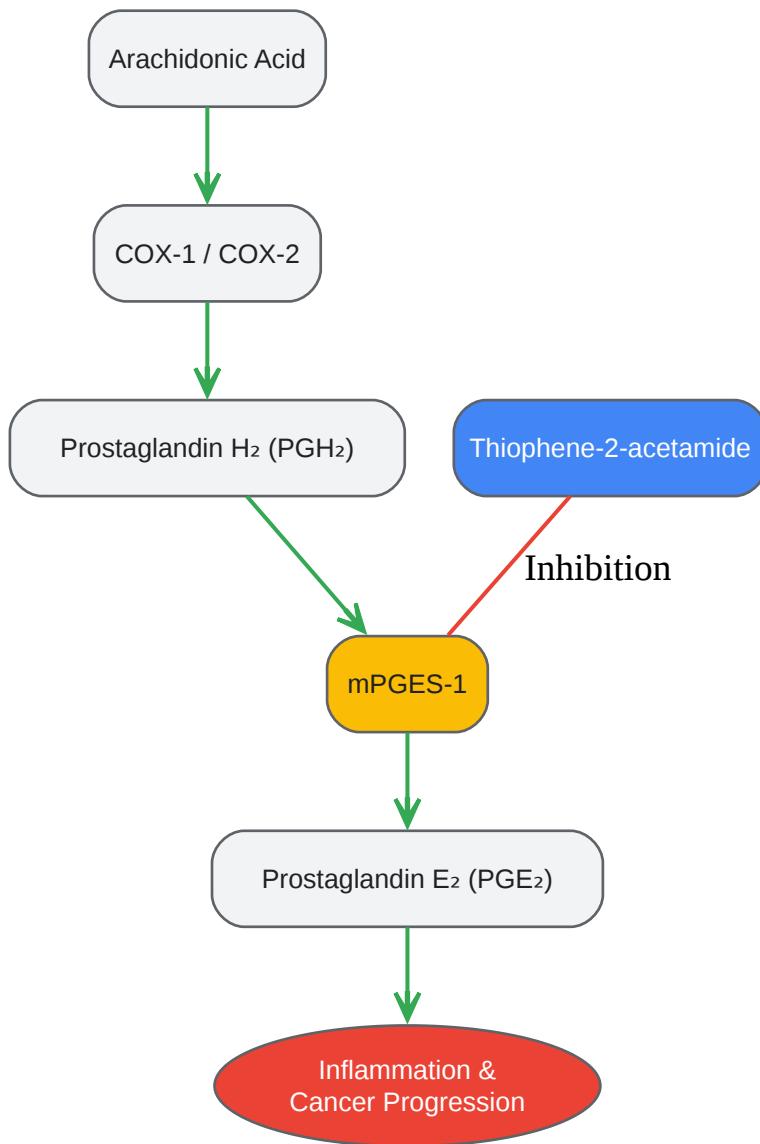
Antioxidant and Antimicrobial Activities

Several studies have reported the antioxidant and antimicrobial potential of thiophene-containing compounds.^[4] The mechanism of antioxidant activity is often attributed to the ability of the thiophene ring to scavenge free radicals. The antimicrobial activity is thought to arise from the disruption of microbial cell membranes or the inhibition of essential enzymes.

Anticancer Activity and Proposed Mechanism of Action

Derivatives of 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1).^[2] This enzyme is a key player in the production of prostaglandin E₂, which is involved in inflammation and cancer progression. Inhibition of mPGES-1 can lead to a reduction in pro-inflammatory signals and may induce cell cycle arrest and apoptosis in cancer cells.

Based on this evidence, a plausible mechanism of action for **Thiophene-2-acetamide** involves the inhibition of the cyclooxygenase (COX) pathway, specifically targeting mPGES-1.



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Caption: Proposed mechanism of action via mPGES-1 inhibition.

Experimental Protocols for Biological Assays

- Reagent Preparation: Prepare a 7 mM solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM solution of potassium persulfate. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS^{•+}).

- Assay Procedure: Dilute the ABTS^{•+} solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm. Add various concentrations of **Thiophene-2-acetamide** to the ABTS^{•+} solution.
- Measurement: Record the absorbance at 734 nm after a set incubation time (e.g., 6 minutes). A decrease in absorbance indicates radical scavenging activity. Calculate the percentage of inhibition and determine the IC₅₀ value.
- Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*) in a suitable broth.
- Assay Procedure: Serially dilute **Thiophene-2-acetamide** in a 96-well microtiter plate containing the broth. Add the microbial inoculum to each well.
- Incubation and Measurement: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours). The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
- Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **Thiophene-2-acetamide** and incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition and Formazan Solubilization: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
- Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion

Thiophene-2-acetamide is a valuable building block in the development of new chemical entities with potential therapeutic applications. Its straightforward synthesis and the amenability of the thiophene ring to further functionalization provide a robust platform for generating diverse

compound libraries. The demonstrated biological activities of its derivatives, particularly in the areas of cancer and infectious diseases, underscore the importance of continued research into this promising scaffold. The experimental protocols and data presented in this guide are intended to serve as a comprehensive resource for scientists engaged in the exploration and utilization of **Thiophene-2-acetamide** in their research endeavors.

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